molecular formula C15H18N2O4 B8276068 methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B8276068
M. Wt: 290.31 g/mol
InChI Key: YJJUEXDKLHCGEM-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[321]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the benzyloxy group: This is achieved through a nucleophilic substitution reaction.

    Oxidation and esterification: The final steps involve oxidation to introduce the ketone group and esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate: can be compared with other bicyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

methyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-20-14(18)13-8-7-12-9-16(13)15(19)17(12)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-,13+/m1/s1

InChI Key

YJJUEXDKLHCGEM-OLZOCXBDSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CCC2CN1C(=O)N2OCC3=CC=CC=C3

Origin of Product

United States

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